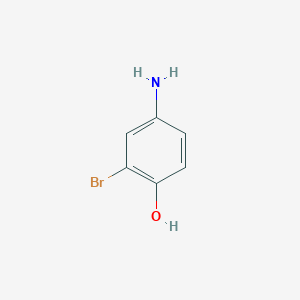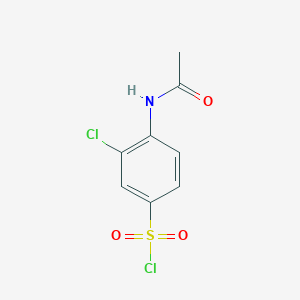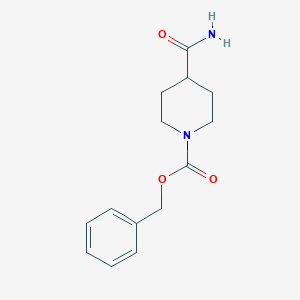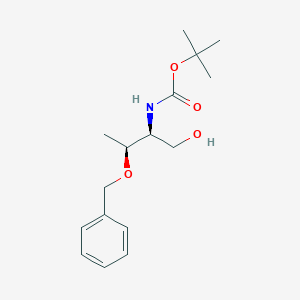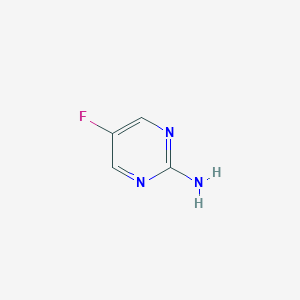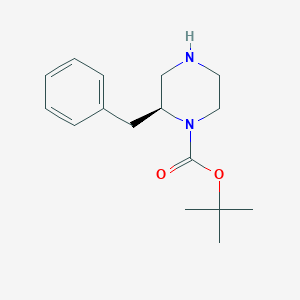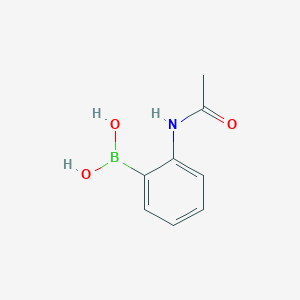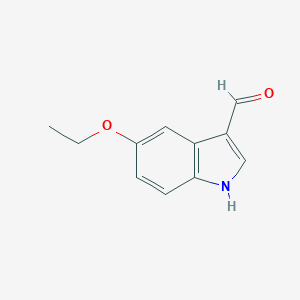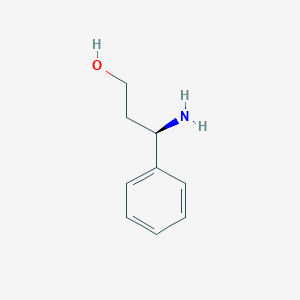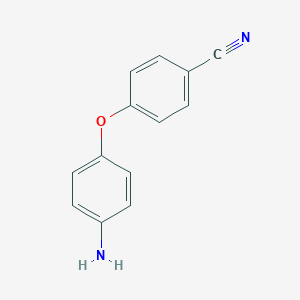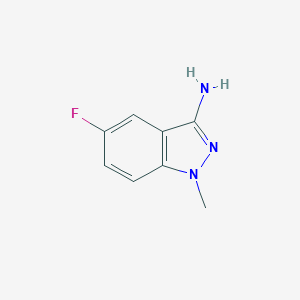![molecular formula C13H20N2O2 B112138 [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 180147-34-6](/img/structure/B112138.png)
[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a unique chemical compound with the empirical formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isNC1=C(CCNC(OC(C)(C)C)=O)C=CC=C1 . This provides a linear representation of the compound’s structure. Chemical Reactions Analysis
While specific chemical reactions involving “[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” are not available, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It’s possible that this compound could participate in such reactions.Physical And Chemical Properties Analysis
“[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a solid compound . Its molecular weight is 236.31 . It has a melting point of 90 - 91 °C .Applications De Recherche Scientifique
Toxicity and Carcinogenicity Studies
The ethyl ester of carbamic acid, commonly known as ethyl carbamate or urethane, is a chemical found at low levels in many fermented foods and beverages. Its presence has raised health concerns due to its genotoxic and carcinogenic nature in various species like mice, rats, hamsters, and monkeys. The World Health Organization’s International Agency for Research on Cancer classified it as "probably carcinogenic to humans" in 2007. Extensive studies have been conducted on its formation mechanisms, concentration levels in different foods and beverages, and methods for its determination and reduction in food products (Weber & Sharypov, 2009).
Biodegradation and Environmental Fate
Ethyl tert-butyl ether (ETBE) is another compound related to the ethyl ester of carbamic acid. Research on ETBE focuses on its biodegradation and environmental fate, particularly in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism. The understanding of ETBE's biodegradation pathways, the microorganisms involved, and their genetic characteristics has expanded, though comprehensive knowledge about anaerobic biodegradation pathways and in situ degradation rates remains limited (Thornton et al., 2020).
Neuroprotective and Antioxidant Activities
Ethyl ferulate, a phenylpropanoid, has garnered attention for its anti-inflammatory, antioxidant, and neuroprotective activities. Despite its known pharmacological activities, ethyl ferulate remains underexplored in the pharmaceutical and nutraceutical industries. Scientific and technological prospecting has highlighted its potential uses and the importance of further exploring its therapeutic applications (Cunha et al., 2019).
Anticancer Potential
Cinnamic acid and its derivatives have been of interest due to their anticancer potentials. These compounds offer multiple reactive sites chemically, making them crucial in medicinal research as traditional and recent synthetic antitumor agents. Though they have a rich medicinal tradition, cinnamic acid derivatives' potentials in anticancer research have been underutilized, prompting a comprehensive review of their synthesis, biological evaluation, and role in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAJUZPLCXKIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591579 |
Source


|
| Record name | tert-Butyl [2-(2-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester | |
CAS RN |
180147-34-6 |
Source


|
| Record name | tert-Butyl [2-(2-aminophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

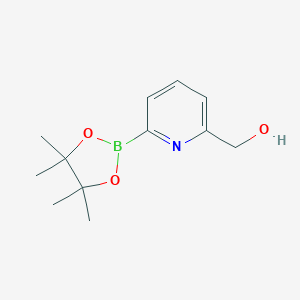
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
